REACTION_CXSMILES
|
[S:1]1[CH2:5][C:4](=O)[NH:3][C:2]1=O.P(Br)(Br)([Br:10])=O.CN(C)[CH:15]=[O:16].[BrH:18]>C(Cl)Cl>[Br:18][C:2]1[S:1][C:5]([CH:15]=[O:16])=[C:4]([Br:10])[N:3]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
S1C(NC(C1)=O)=O
|
Name
|
|
Quantity
|
42.76 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
shaking of the flask at the same time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solid mixture was well mixed
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with argon
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
(approximately 4 h)
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The DCM phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM twice
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The mixture was dry
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(N1)Br)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |